Ethyl Ferulate

Description

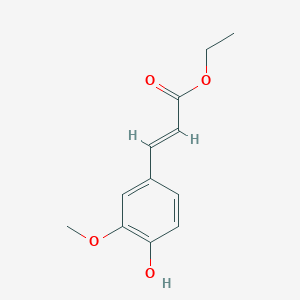

Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-3-16-12(14)7-5-9-4-6-10(13)11(8-9)15-2/h4-8,13H,3H2,1-2H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATJVZXXHKSYELS-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4046-02-0 | |

| Record name | Ethyl ferulate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004046020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl ferulate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11285 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethyl ferulate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14879 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4'-hydroxy-3'-methoxycinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.587 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL FERULATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B8915UELW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Ethyl Ferulate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl Ferulate, the ethyl ester of ferulic acid, is a naturally derived compound recognized for its significant antioxidant and anti-inflammatory properties.[1][2] Its lipophilic nature enhances its bioavailability compared to its parent compound, ferulic acid, making it a compound of interest in the pharmaceutical and cosmetic industries.[2] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for their determination, and an exploration of its engagement with key biological signaling pathways. All quantitative data are presented in structured tables for clarity and comparative analysis.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] A summary of its key chemical and physical properties is provided in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₄O₄ | [1][3] |

| Molecular Weight | 222.24 g/mol | [1][3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 63-65 °C | [1][4][5] |

| Boiling Point | 382.3 °C at 760 mmHg | [2][4][5] |

| Density | 1.2 ± 0.1 g/cm³ | [4] |

| Flash Point | 132.5 ± 17.2 °C | [4] |

| Vapor Pressure | 2.17E-06 mmHg at 25°C | [5] |

| pKa | 8.88 ± 0.18 (Predicted) | [5] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Reference(s) |

| Water | Insoluble | [2] |

| Oil | Soluble | [2] |

| Ethanol | Soluble (approx. 20 mg/ml) | [1][6] |

| Dimethyl Sulfoxide (DMSO) | Soluble (approx. 11 mg/ml) | [1][6] |

| Dimethylformamide (DMF) | Soluble (approx. 20 mg/ml) | [6] |

| Chloroform | Slightly Soluble | [1][5] |

| Ethyl Acetate | Slightly Soluble | [5] |

Table 3: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Data Points | Reference(s) |

| ¹H NMR (CDCl₃, 360 MHz) | δ 1.33 (t, 3H), 3.91 (s, 3H), 4.26 (q, 2H), 6.29 (d, 1H), 6.91 (d, 1H), 7.03 (d, 1H), 7.07 (dd, 1H), 7.61 (d, 1H) | [7] |

| ¹³C NMR (CDCl₃, 90 MHz) | δ 14.4, 55.9, 60.4, 109.3, 114.7, 115.6, 123.0, 127.0, 144.7, 146.8, 147.9, 167.3 | [7] |

| Infrared (IR) | Characteristic peaks for O-H, C-H (aromatic and aliphatic), C=O (ester), C=C (alkene and aromatic), and C-O bonds. | [8] |

| UV-Vis (Ethanol) | λmax: 218, 236, 326 nm | [6] |

| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺): m/z 222. Key fragments: m/z 177, 151, 150. | [3] |

Experimental Protocols

This section outlines detailed methodologies for the determination of the key physical and chemical properties of this compound.

Determination of Melting Point

The melting point of this compound can be determined using a capillary melting point apparatus.

-

Apparatus: Melting point apparatus, capillary tubes, thermometer.

-

Procedure:

-

Finely powder a small amount of dry this compound.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a rate of 10-15 °C per minute for a preliminary determination.

-

Allow the apparatus to cool and then repeat the measurement with a fresh sample, heating at a slower rate of 1-2 °C per minute as the temperature approaches the previously observed melting point.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.[2][3][9]

-

Determination of Boiling Point

The boiling point of this compound can be determined using the Thiele tube method.

-

Apparatus: Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), heating oil, Bunsen burner or hot plate.

-

Procedure:

-

Add a small amount of this compound to the small test tube.

-

Place the capillary tube, with the open end down, into the test tube containing the sample.

-

Attach the test tube to the thermometer and place the assembly in the Thiele tube containing heating oil.

-

Heat the Thiele tube gently and uniformly.

-

Observe the capillary tube. As the boiling point is approached, a steady stream of bubbles will emerge from the open end of the capillary tube.

-

Remove the heat source and allow the apparatus to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.[10][11]

-

Determination of Solubility

The shake-flask method is a standard procedure for determining the solubility of a compound in various solvents.

-

Apparatus: Vials with screw caps, orbital shaker or magnetic stirrer, centrifuge, syringe filters (e.g., 0.45 µm PTFE), analytical balance, HPLC or UV-Vis spectrophotometer.

-

Procedure:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Place the vial in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it using a syringe filter to remove any undissolved particles.

-

Dilute the filtrate to a suitable concentration and analyze the concentration of this compound using a calibrated HPLC or UV-Vis spectrophotometer.

-

The solubility is expressed as mass per unit volume (e.g., mg/mL) or molarity.[1][12]

-

Spectroscopic Analysis

-

Apparatus: NMR spectrometer (e.g., 300 MHz or higher), NMR tubes, deuterated solvent (e.g., CDCl₃).

-

Procedure for ¹H and ¹³C NMR:

-

Dissolve a small amount of this compound (5-10 mg for ¹H, 20-50 mg for ¹³C) in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

-

Place the NMR tube in the spectrometer's probe.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

-

Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the signals for ¹H NMR. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).[13]

-

-

Apparatus: FT-IR spectrometer, KBr plates or ATR accessory.

-

Procedure (Thin Film Method):

-

Dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane or acetone).

-

Apply a drop of the solution to a KBr plate and allow the solvent to evaporate, leaving a thin film of the compound.

-

Place the KBr plate in the sample holder of the FT-IR spectrometer.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.[4][14]

-

-

Apparatus: UV-Vis spectrophotometer, quartz cuvettes.

-

Procedure:

-

Prepare a stock solution of this compound of known concentration in a suitable UV-transparent solvent (e.g., ethanol).

-

Prepare a series of dilutions from the stock solution.

-

Fill a quartz cuvette with the solvent to be used as a blank and record the baseline spectrum.

-

Record the UV-Vis spectra of the sample solutions from approximately 200 to 400 nm.

-

Determine the wavelength(s) of maximum absorbance (λmax).[15][16][17]

-

-

Apparatus: Mass spectrometer (e.g., with Electron Ionization - EI source).

-

Procedure:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

The sample is vaporized and then ionized by a beam of high-energy electrons.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

A mass spectrum is generated, showing the relative abundance of ions at different m/z values. The molecular ion peak corresponds to the molecular weight of the compound.[18][19][20]

-

Biological Activity and Signaling Pathways

This compound exhibits potent antioxidant and anti-inflammatory effects, primarily through the modulation of the Nrf2/HO-1 and NF-κB signaling pathways.

Nrf2/Heme Oxygenase-1 (HO-1) Pathway Activation

This compound is known to induce the expression of Heme Oxygenase-1 (HO-1), a cytoprotective enzyme, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[6][21][22] This pathway is a key cellular defense mechanism against oxidative stress.

Caption: Nrf2/HO-1 signaling pathway activation by this compound.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and degradation. This compound, in response to oxidative stress, induces a conformational change in Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of antioxidant genes, including HO-1, thereby conferring cytoprotection.[6]

Inhibition of NF-κB Signaling Pathway

This compound has been shown to exert its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[16][23][24] This pathway is central to the inflammatory response.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

In the presence of inflammatory stimuli, the IKK complex is activated, which then phosphorylates IκBα. This phosphorylation targets IκBα for degradation, releasing the NF-κB dimer (p65/p50). The freed NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory genes. This compound inhibits this cascade by preventing the activation of the IKK complex, thereby suppressing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.[14][23] This leads to a reduction in the production of inflammatory mediators.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. scribd.com [scribd.com]

- 6. This compound contributes to the inhibition of the inflammatory responses in murine RAW 264.7 macrophage cells and acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. byjus.com [byjus.com]

- 10. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. quora.com [quora.com]

- 13. rsc.org [rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. engineering.purdue.edu [engineering.purdue.edu]

- 16. web.uvic.ca [web.uvic.ca]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Mass Spectrometry [www2.chemistry.msu.edu]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. youtube.com [youtube.com]

- 21. How to Determine Solubility: 14 Steps (with Pictures) - wikiHow [wikihow.com]

- 22. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 23. This compound contributes to the inhibition of the inflammatory responses in murine RAW 264.7 macrophage cells and acute lung injury in mice | PLOS One [journals.plos.org]

- 24. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Natural Sources and Biosynthesis Pathways of Ethyl Ferulate

Introduction

This compound is the ethyl ester of ferulic acid, a ubiquitous phenolic compound in the plant kingdom known for its potent antioxidant and anti-inflammatory properties.[1][2][3] As a more lipophilic derivative, this compound exhibits enhanced bioavailability and skin penetration, making it a compound of significant interest for the pharmaceutical, cosmetic, and nutraceutical industries.[4][5] This technical guide provides a comprehensive overview of the natural occurrence of this compound, delves into its complex biosynthesis pathways, and presents detailed experimental protocols for its extraction and analysis.

A point of contention in the scientific literature is whether this compound is a true natural product. Some studies report its presence in various plants[6][7], while others suggest it is not found naturally and is primarily a product of synthesis.[8][9] A third perspective is that it can be an artifact formed during the extraction of plant biomass using ethanol.[10][11] This guide will address these different viewpoints, presenting the available evidence for each.

Section 1: Natural Sources and Occurrence

This compound has been reported to be present in a variety of plant species. It is considered a naturally occurring phenylpropanoid, widely found in plants and especially in grains such as rice and maize.[6] Other reported sources include the traditional Chinese medicinal plant Rhizoma Chuanxiong[12], as well as Spiraea formosana and Coptis japonica.[7]

However, the natural occurrence of this compound is often debated. Its synthesis via the esterification of ferulic acid with ethanol is a straightforward reaction that can occur under conditions used for biomass extraction.[10][11] Processes that use ethanol as a solvent to extract valuable molecules from plant matter, such as corn fiber, can result in the formation of this compound, which is then co-extracted.[10] For commercial applications, this compound is almost exclusively produced through the enzymatic or chemical synthesis from its precursor, ferulic acid.[5][8][9]

Data Presentation: Yield of this compound from Reactive Extraction

While quantitative data on naturally occurring this compound is scarce, yields from reactive extraction processes have been documented. The following table summarizes the yield of this compound and its precursor, ferulic acid, from corn fiber using an ethanol-based solvent system.

| Biomass | Solvent System | Base Concentration (NaOH) | Temperature (°C) | Max. Combined Yield (this compound + Ferulic Acid) | Reference |

| Corn Fiber | 87 wt% Ethanol / 13 wt% Water | 0.08 N | 100 | 1.11% | [11] |

| Corn Fiber | 87 wt% Ethanol / 13 wt% Water | 0.16 N | 100 | 1.03% | [11] |

Section 2: Biosynthesis Pathways

The biosynthesis of this compound is a multi-stage process that begins with the synthesis of aromatic amino acids and proceeds through the general phenylpropanoid pathway to produce its immediate precursor, ferulic acid. The final step is an esterification reaction with ethanol.

Part A: Biosynthesis of Ferulic Acid via the Shikimate and Phenylpropanoid Pathways

The journey to ferulic acid begins with the Shikimate Pathway , a seven-step metabolic route that converts the simple carbohydrate precursors phosphoenolpyruvate (PEP) and erythrose-4-phosphate into chorismate.[13][14] This pathway is essential for the synthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan in plants and microorganisms.[15][16]

Chorismate is the branch-point for the synthesis of phenylalanine, which is the primary entry point into the Phenylpropanoid Pathway .[17] This pathway is responsible for producing a vast array of secondary metabolites, including flavonoids, lignins, and hydroxycinnamic acids like ferulic acid.[15][16]

The key steps from phenylalanine to ferulic acid are:

-

Deamination: Phenylalanine is converted to trans-cinnamic acid by the enzyme Phenylalanine Ammonia-Lyase (PAL) .[15]

-

Hydroxylation: trans-Cinnamic acid is hydroxylated at the C4 position to form p-coumaric acid, a reaction catalyzed by Cinnamate-4-Hydroxylase (C4H) .[14]

-

Hydroxylation: p-Coumaric acid is then hydroxylated at the C3 position to yield caffeic acid.[15]

-

O-Methylation: Finally, the 3-hydroxyl group of caffeic acid is methylated to form ferulic acid. This reaction uses S-adenosyl-L-methionine (SAM) as the methyl donor and is catalyzed by Caffeic Acid O-Methyltransferase (COMT) .[15]

Figure 1: Biosynthesis pathway of Ferulic Acid.

Part B: Activation to Feruloyl-CoA

For subsequent enzymatic reactions, including esterification, ferulic acid is typically activated to its coenzyme A (CoA) thioester, feruloyl-CoA. This activation can occur via two primary routes:

-

Direct Ligation: Ferulic acid is directly ligated to CoASH in an ATP-dependent reaction catalyzed by Feruloyl-CoA Synthase (also known as 4-coumarate-CoA ligase, 4CL).[14][18]

-

Post-Ligation Modification: Alternatively, p-coumaric acid is first activated to p-coumaroyl-CoA by 4CL. This intermediate is then hydroxylated to caffeoyl-CoA, which is subsequently methylated by Caffeoyl-CoA O-Methyltransferase (CCoAOMT) to yield feruloyl-CoA.[19][20] This route is particularly important for lignin biosynthesis.[19]

Figure 2: Alternative pathways for Feruloyl-CoA formation.

Part C: Final Esterification to this compound

The final step in the biosynthesis is the esterification of an activated feruloyl group with ethanol. This reaction is catalyzed by an Alcohol Acyltransferase (AAT) .[21][22] AATs are a class of enzymes that transfer an acyl group from an acyl-CoA donor to an alcohol acceptor, forming an ester.[23][24]

The specific reaction is: Feruloyl-CoA + Ethanol → this compound + CoASH

While AATs are known to produce a wide variety of esters contributing to fruit flavor and aroma, the specific AAT responsible for natural this compound synthesis is not well-characterized.[25] However, the general mechanism is well-established.

Figure 3: Enzymatic synthesis of this compound.

Section 3: Experimental Protocols

Protocol 1: Reactive Extraction and Quantification of this compound from Biomass

This protocol describes a method for the simultaneous extraction and formation of this compound from plant biomass, such as corn fiber, adapted from patented processes.[11]

Methodology:

-

Reaction Setup: Combine the biomass (e.g., corn fiber) with the extraction solvent (87 wt% ethanol, 13 wt% water) in a pressurized stirred batch reactor.

-

Base Addition: Add sodium hydroxide to the mixture to a final concentration of 0.08 N to 0.16 N. The base catalyzes the cleavage of ester bonds linking ferulic acid to the cell wall.

-

Reaction: Heat the mixture to 100°C and maintain for a specified reaction time while stirring. During this step, liberated ferulic acid reacts with the ethanol solvent to form this compound.

-

Filtration: After the reaction, cool the mixture and filter to separate the liquid extract containing this compound from the solid biomass residue.

-

Purification (Optional):

-

Ultrafiltration: Pass the liquid extract through an ultrafiltration membrane to remove high molecular weight impurities.

-

Nanofiltration: Concentrate the this compound in the permeate from the previous step using a nanofiltration membrane (e.g., MWCO of 300-600 Da).[11]

-

-

Quantification by HPLC:

-

Column: Use a reversed-phase C18 column (e.g., Zorbax SB-Phenyl).[11]

-

Mobile Phase: Employ a gradient elution using Solvent A (e.g., 1 mM aqueous trifluoroacetic acid) and Solvent B (acetonitrile).

-

Flow Rate: Set the flow rate to 1.0 mL/min.

-

Temperature: Maintain the column temperature at 30°C.

-

Detection: Monitor the eluent at a wavelength appropriate for this compound (typically around 320 nm).

-

Standard Curve: Prepare a standard curve using purified this compound of known concentrations to quantify the amount in the extract.

-

References

- 1. This compound | 4046-02-0 | FE69857 | Biosynth [biosynth.com]

- 2. Systematic review and technological prospection: this compound, a phenylpropanoid with antioxidant and neuroprotective actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a Component with Anti-Inflammatory Properties for Emulsion-Based Creams - PMC [pmc.ncbi.nlm.nih.gov]

- 4. specialchem.com [specialchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. This compound, a lipophilic phenylpropanoid, prevents diabetes-associated renal injury in rats by amelioration of hyperglycemia-induced oxidative stress via activation of nuclear factor erythroid 2-related factor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C12H14O4 | CID 736681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 9. A Simple and Efficient Method for Synthesis and Extraction of this compound from γ-Oryzanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US20200181060A1 - Extraction of natural ferulate and coumarate from biomass - Google Patents [patents.google.com]

- 11. WO2021011810A1 - Extraction and purification of natural ferulate and coumarate from biomass - Google Patents [patents.google.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Shikimate pathway - Wikipedia [en.wikipedia.org]

- 14. Frontiers | Shikimate and Phenylalanine Biosynthesis in the Green Lineage [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

- 17. Response of Phenylpropanoid Pathway and the Role of Polyphenols in Plants under Abiotic Stress [mdpi.com]

- 18. trans-Feruloyl—CoA synthase - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Frontiers | Contribution of Eat1 and Other Alcohol Acyltransferases to Ester Production in Saccharomyces cerevisiae [frontiersin.org]

- 22. Probing specificities of alcohol acyltransferases for designer ester biosynthesis with a high-throughput microbial screening platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 24. Eat1-Like Alcohol Acyl Transferases From Yeasts Have High Alcoholysis and Thiolysis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Alcohol acyl transferase genes at a high-flavor intensity locus contribute to ester biosynthesis in kiwifruit - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics and metabolism of Ethyl Ferulate in vivo.

An In-depth Technical Guide to the In Vivo Pharmacokinetics and Metabolism of Ethyl Ferulate

Introduction

This compound (EF), the ethyl ester of ferulic acid, is a naturally occurring phenylpropanoid found in various plants and grains, such as rice and maize[1]. As a lipophilic derivative of ferulic acid, it exhibits a range of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective properties[2][3][4]. Its enhanced lipophilicity compared to its parent compound, ferulic acid, suggests potentially improved absorption and bioavailability, making it a compound of significant interest for drug development and nutraceutical applications[5][6]. This guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of this compound, detailing quantitative data, experimental methodologies, and associated signaling pathways.

Pharmacokinetics of this compound

Following oral administration, this compound is rapidly absorbed and metabolized, with its pharmacokinetic profile typically monitored by measuring the plasma concentrations of its primary metabolite, ferulic acid[7][8]. Esterification of ferulic acid to this compound is a strategy employed to potentially improve its bioavailability[5].

A key in vivo study in rats investigated the pharmacokinetics of ferulic acid after a single oral dose of this compound (150 mg/kg). The study revealed rapid absorption and clearance of ferulic acid from the body[5][7]. The key pharmacokinetic parameters from this study are summarized in the table below.

Quantitative Pharmacokinetic Data

The following table presents the pharmacokinetic parameters of ferulic acid measured in rat plasma after a single oral administration of this compound at a dose of 150 mg/kg[7][8].

| Parameter | Symbol | Value (Mean ± SE) | Unit |

| Peak Plasma Concentration | Cmax | 18.38 ± 1.38 | µg/mL |

| Time to Peak Concentration | Tmax | 0.25 | h |

| Area Under the Curve (0-t) | AUC0-t | 8.95 ± 0.76 | µg·h/mL |

| Elimination Half-Life | t1/2β | 0.11 ± 0.01 | h |

| Apparent Volume of Distribution | Vd(area) | 2.85 ± 0.57 | L/kg |

| Total Body Clearance | Cl(B) | 17.19 ± 1.59 | L/h/kg |

| Mean Residence Time | MRT | 0.40 ± 0.00 | h |

Data sourced from a study in rats following oral administration of 150 mg/kg this compound[7][8]. The parameters reflect the concentration of the metabolite, ferulic acid.

The data indicates that after oral administration of this compound, the resulting ferulic acid reaches its maximum plasma concentration within 15 minutes, highlighting rapid hydrolysis and absorption[7]. However, the short elimination half-life and high clearance suggest that ferulic acid is quickly removed from systemic circulation[7][8].

Metabolism of this compound

This compound is an alkyl ester derivative of ferulic acid[4][7]. In vivo, it is primarily hydrolyzed to its active parent compound, ferulic acid. The liver is a major site for the metabolism of ferulic acid, where it undergoes conjugation to form metabolites such as conjugated ferulic acid[7]. This metabolic conversion is a critical step in its bioavailability and clearance.

Caption: Metabolic conversion of this compound to Ferulic Acid and its subsequent metabolism.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. The following sections describe the protocols used for the in vivo analysis of this compound.

Pharmacokinetic Study Protocol in Rats

This protocol details the in vivo pharmacokinetic study of ferulic acid following the oral administration of this compound[7].

-

Animal Model : Male Wistar rats (n=48) were used for the study[7].

-

Drug Formulation and Administration : this compound was dissolved in a vehicle consisting of arachis oil, Tween 80, and 1-methyl-2-pyrrolidone in equal ratios. A single dose of 150 mg/kg was administered orally[7].

-

Blood Sample Collection : Blood samples were collected from the retro-orbital plexus at multiple time points: 0.083, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, and 12 hours post-administration. Samples were collected in K3EDTA vials[7].

-

Plasma Preparation : Plasma was separated by centrifugation at 3000 rpm for 10 minutes and stored at -20°C until analysis[7].

-

Analytical Method : The concentration of ferulic acid in plasma samples was determined using a High-Performance Liquid Chromatography (HPLC) method. The lower limit of quantification for the assay was 0.19 µg/mL[7].

-

Pharmacokinetic Analysis : Standard pharmacokinetic parameters were calculated from the plasma concentration-time data using non-compartmental analysis[7].

Caption: Experimental workflow for the pharmacokinetic analysis of this compound in rats.

Pharmacodynamics and Signaling Pathways

This compound exerts its biological effects by modulating several key signaling pathways, primarily related to oxidative stress and inflammation.

Nrf2/HO-1 and NF-κB Signaling

This compound has been shown to be a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway[9]. Activation of Nrf2 leads to the upregulation of antioxidant enzymes, including Heme Oxygenase-1 (HO-1), which protects cells against oxidative stress[6][10]. This mechanism is considered central to its neuroprotective and renoprotective effects[10].

Concurrently, this compound can inhibit the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway[6][7]. By preventing the activation and nuclear translocation of NF-κB, it suppresses the expression of inflammatory mediators such as iNOS, COX-2, and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β)[6].

Caption: Modulation of Nrf2/HO-1 and NF-κB signaling pathways by this compound.

Conclusion

The in vivo pharmacokinetic profile of this compound is characterized by its rapid conversion to ferulic acid, which is then quickly absorbed and subsequently eliminated. While the systemic exposure to the parent ester is likely transient, its role as a pro-drug facilitates the delivery of ferulic acid. The biological activities of this compound are underpinned by its ability to modulate critical cellular pathways involved in managing oxidative stress and inflammation. These characteristics make this compound a promising candidate for therapeutic development, although its rapid clearance suggests that formulation strategies to prolong its residence time may be beneficial for enhancing its therapeutic efficacy.

References

- 1. This compound, a lipophilic phenylpropanoid, prevents diabetes-associated renal injury in rats by amelioration of hyperglycemia-induced oxidative stress via activation of nuclear factor erythroid 2-related factor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. scispace.com [scispace.com]

- 6. This compound contributes to the inhibition of the inflammatory responses in murine RAW 264.7 macrophage cells and acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ukaazpublications.com [ukaazpublications.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound, a lipophilic polyphenol, induces HO-1 and protects rat neurons against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Antioxidant and Anti-inflammatory Properties of Ethyl Ferulate

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the molecular mechanisms, quantitative efficacy, and experimental validation of Ethyl Ferulate (EF) as a potent antioxidant and anti-inflammatory agent. This compound, an ester derivative of ferulic acid, demonstrates enhanced lipophilicity and bioavailability, making it a compound of significant interest for therapeutic development. This guide synthesizes key findings from in vitro and in vivo studies, detailing the signaling pathways it modulates and the experimental protocols used to ascertain its effects.

Antioxidant Properties of this compound

This compound exerts its antioxidant effects primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of cellular defense against oxidative stress. It has been shown to effectively scavenge free radicals and reduce cellular damage caused by reactive oxygen species (ROS).

Mechanism of Action: Nrf2/HO-1 Pathway Activation

Under conditions of oxidative stress, this compound facilitates the nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression. A key target is Heme Oxygenase-1 (HO-1), an enzyme that plays a critical role in cytoprotection against oxidative stress. The activation of this pathway by EF significantly reduces intracellular ROS levels.

Quantitative Antioxidant Activity

Studies comparing the cell-free radical scavenging activity of this compound with its precursor, ferulic acid (FA), and other standards like Trolox have been conducted. While FA sometimes shows higher efficacy in direct chemical assays, EF demonstrates potent activity, particularly in cellular models, which is attributed to its enhanced lipophilicity and ability to cross cell membranes.

| Assay Type | Compound | IC50 (µM) | TEAC (Trolox Equivalents) | Reference |

| DPPH Radical Scavenging | This compound | 59.7 ± 0.2 | - | |

| Ferulic Acid | 23.5 ± 0.5 | - | ||

| Trolox | 17.4 ± 0.3 | - | ||

| Peroxyl Radical (ROO•) Scavenging | This compound | - | ~0.4 | |

| Ferulic Acid | - | ~0.8 | ||

| Ferric Reducing Antioxidant Power (FRAP) | This compound | - | Less efficient than Ferulic Acid | |

| Ferulic Acid | - | More efficient than this compound |

Experimental Protocol: ABTS Radical Scavenging Assay

This protocol outlines a typical method for determining the antioxidant capacity of this compound using the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay.

-

Preparation of ABTS Radical Cation (ABTS•+):

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours. This generates the dark green ABTS•+ stock solution.

-

-

Assay Procedure:

-

Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare serial dilutions of this compound in the same solvent.

-

In a 96-well microplate, add 10 µL of each this compound dilution to 195-200 µL of the diluted ABTS•+ solution.

-

Incubate the plate at room temperature for approximately 6-30 minutes in the dark.

-

Measure the absorbance at 734 nm using a microplate reader.

-

-

Data Analysis:

-

A standard curve is typically generated using Trolox.

-

The percentage inhibition of absorbance is calculated for each concentration of this compound relative to a blank control.

-

The results can be expressed as an IC50 value (the concentration required to inhibit 50% of the ABTS•+) or as Trolox Equivalent Antioxidant Capacity (TEAC).

-

Anti-inflammatory Properties of this compound

This compound has demonstrated significant anti-inflammatory effects, primarily by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is central to the expression of numerous pro-inflammatory mediators.

Mechanism of Action: NF-κB Pathway Inhibition

In inflammatory states, such as those induced by lipopolysaccharide (LPS), the NF-κB transcription factor is activated. This involves the phosphorylation and subsequent degradation of its inhibitor, IκBα. Once freed, NF-κB (typically the p65 subunit) translocates to the nucleus to initiate the transcription of pro-inflammatory genes, including those for cytokines (TNF-α, IL-6, IL-1β) and enzymes like iNOS and COX-2.

This compound intervenes by preventing the degradation of IκBα, which in turn inhibits the nuclear translocation of the NF-κB p65 subunit. This effectively blocks the downstream inflammatory cascade.

Quantitative Anti-inflammatory Activity

This compound has been shown to dose-dependently inhibit the production of key inflammatory mediators in both cellular and animal models.

Table 2.1: In Vitro Anti-inflammatory Effects in LPS-Stimulated RAW 264.7 Macrophages

| Parameter Measured | Treatment | Concentration (mg/L) | Effect | Significance |

| PGE2 Production | This compound | 10, 20, 40, 50, 80 | Significant Inhibition | p < 0.01 |

| iNOS & COX-2 Expression | This compound | 10 - 80 | Dose-dependent Reduction | p < 0.01 |

| TNF-α Secretion | This compound | 10 - 80 | Dose-dependent Reduction | p < 0.01 |

| IL-6 Secretion | This compound | 10 - 80 | Dose-dependent Reduction | p < 0.01 |

| IL-1β Secretion | This compound | 10 - 80 | Inhibition | p < 0.01 |

| NF-κB p65 Nuclear Translocation | This compound | 10 - 80 | Significant Inhibition | p < 0.01 |

| Intracellular ROS | This compound | 10 - 80 | Significant Reduction | p < 0.05, p < 0.01 |

Table 2.2: In Vivo Anti-inflammatory Effects in LPS-Induced Acute Lung Injury (ALI) in Mice

| Parameter Measured | Treatment | Dose (mg/kg) | Effect |

| Leukocyte Infiltration | This compound | 25, 50 | Attenuated |

| Myeloperoxidase (MPO) Activity | This compound | 25, 50 | Reduced |

| TNF-α & IL-6 (mRNA & Secretion) | This compound | 25, 50 | Reduced |

Experimental Protocol: In Vitro LPS-Induced Inflammation Model

This protocol describes the use of the RAW 264.7 murine macrophage cell line to evaluate the anti-inflammatory effects of this compound.

-

Cell Culture and Plating:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seed the cells in appropriate culture plates (e.g., 6-well or 96-well) and allow them to adhere overnight.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound (e.g., 10, 20, 40, 50, 80 mg/L) for 1-2 hours.

-

Stimulate the cells with Lipopolysaccharide (LPS) at a concentration of 1 µg/mL for a specified period (e.g., 24 hours). A vehicle control, LPS-only control, and EF-only control should be included.

-

-

Endpoint Analysis:

-

Cytokine Measurement (ELISA): Collect the cell culture supernatant. Use commercial ELISA kits to quantify the concentrations of secreted TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.

-

Gene Expression (RT-PCR): Isolate total RNA from the cells. Synthesize cDNA and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of Nos2 (iNOS), Ptgs2 (COX-2), Tnf, and Il6.

-

Protein Expression (Western Blot): Lyse the cells to extract total, cytoplasmic, and nuclear proteins. Perform SDS-PAGE and Western blotting using primary antibodies against iNOS, COX-2, p-IκBα, IκBα, and NF-κB p65 to analyze protein levels and pathway activation.

-

ROS Measurement (DCFH-DA): Treat cells as above, then incubate with 2',7'-dichlorofluorescin diacetate (DCFH-DA) dye. Measure the fluorescence, which is proportional to the level of intracellular ROS.

-

Conclusion and Future Directions

This compound is a promising dual-action therapeutic candidate with well-documented antioxidant and anti-inflammatory properties. Its mode of action involves the beneficial modulation of two critical signaling pathways: the activation of the protective Nrf2/HO-1 axis and the inhibition of the pro-inflammatory NF-κB cascade. The quantitative data consistently demonstrates its efficacy in reducing oxidative stress and suppressing inflammatory responses in both cellular and preclinical models.

For drug development professionals, the enhanced lipophilicity of this compound over its parent compound, ferulic acid, suggests improved potential for formulation and delivery, particularly for targeting inflammation in tissues where bioavailability is a challenge. Further research should focus on optimizing delivery systems, exploring its efficacy in chronic inflammatory disease models, and conducting comprehensive pharmacokinetic and toxicological studies to pave the way for clinical translation.

Neuroprotective Effects of Ethyl Ferulate in Neurodegenerative Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), Huntington's disease (HD), and Amyotrophic Lateral Sclerosis (ALS), represent a significant and growing global health challenge. A common pathological hallmark of these disorders is the progressive loss of neuronal structure and function, often driven by oxidative stress and neuroinflammation. Ethyl ferulate (EF), a lipophilic derivative of ferulic acid found in various plants, has emerged as a promising neuroprotective agent. Its enhanced ability to cross the blood-brain barrier compared to its parent compound, ferulic acid, makes it a compelling candidate for therapeutic development. This technical guide provides an in-depth overview of the neuroprotective effects of this compound in preclinical models of neurodegenerative diseases, focusing on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms.

Quantitative Data on the Neuroprotective Effects of this compound

The neuroprotective efficacy of this compound has been quantified across various in vitro and in vivo models of neurodegenerative diseases. The following tables summarize key findings related to its antioxidant, anti-inflammatory, and anti-apoptotic properties.

Table 1: Effects of this compound on Oxidative Stress Markers

| Disease Model | Assay | Treatment | Key Findings |

| Aβ (1-42)-induced toxicity in primary hippocampal cultures | Reactive Oxygen Species (ROS) Assay | Pre-treatment with this compound | Significantly attenuated intracellular ROS accumulation.[1] |

| Aβ (1-42)-induced toxicity in primary hippocampal cultures | Protein Carbonyl Assay | Pre-treatment with this compound | Significantly attenuated Aβ (1-42)-induced protein oxidation.[1] |

| Aβ (1-42)-induced toxicity in primary hippocampal cultures | Lipid Peroxidation Assay (4-HNE) | Pre-treatment with this compound | Significantly attenuated Aβ (1-42)-induced lipid peroxidation.[1] |

| Rotenone-induced PD model in rats | Malondialdehyde (MDA) Assay | Ferulic Acid (50 mg/kg) | Significantly decreased MDA levels in the midbrain.[2][3] |

| Rotenone-induced PD model in rats | Glutathione (GSH) Assay | Ferulic Acid (50 mg/kg) | Significantly preserved GSH levels in the midbrain.[3] |

| Aβ (1-42)-treated synaptosomes from gerbils | ROS, Protein Carbonyl, 4-HNE levels | In vivo administration of this compound | Showed a significant decrease in oxidative stress parameters.[4] |

Table 2: Anti-inflammatory Effects of this compound

| Disease Model | Assay | Treatment | Key Findings |

| Aβ (1-42)-induced toxicity in primary hippocampal cultures | Western Blot (iNOS) | Pre-treatment with this compound | Significantly attenuated the induction of inducible nitric oxide synthase.[1] |

| Rotenone-induced PD model in rats | ELISA (TNF-α, IL-1β) | Ferulic Acid (50 mg/kg) | Significantly reduced the levels of pro-inflammatory cytokines. |

| LPS-stimulated microglia | Gene Expression Analysis (iNOS, COX-2, TNF-α, IL-1β) | Ferulic Acid treatment | Down-regulation of inflammatory mediators was observed.[5] |

Table 3: Anti-apoptotic Effects of this compound

| Disease Model | Assay | Treatment | Key Findings |

| H2O2-induced apoptosis in PC12 cells | MTT Assay (Cell Viability) | Pre-treatment with this compound (0.2, 1, 5, 25 µM) | Did not significantly inhibit the decrease in H2O2-induced cell viability.[6] |

| Aβ (1-42)-induced toxicity in primary hippocampal cultures | Cell Viability Assay | Pre-treatment with this compound | Significantly attenuated Aβ (1-42)-induced cytotoxicity.[1] |

| H2O2-induced apoptosis in primary cortical neuronal cells | Apoptosis Rate (Flow Cytometry) | Ethyl Acetate Fraction (containing ferulic acid derivatives) | Dose-dependently inhibited H2O2-induced apoptosis.[7] |

| H2O2-induced apoptosis in primary cortical neuronal cells | Western Blot (Bax/Bcl-2 ratio) | Ethyl Acetate Fraction | Decreased the Bax/Bcl-2 ratio, indicating an anti-apoptotic effect.[7] |

| Ischemia/Reperfusion injury in SH-SY5Y cells | Apoptosis Assay (Flow Cytometry) | Benzyl Ferulate | Dose-dependently decreased the percentage of cell death.[8] |

| Ischemia/Reperfusion injury in SH-SY5Y cells | Western Blot (Cleaved Caspase-3) | Benzyl Ferulate | Dose-dependently decreased the expression of cleaved caspase-3.[8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the study of this compound's neuroprotective effects.

In Vitro Model of Alzheimer's Disease: Amyloid-β (Aβ)-Induced Neurotoxicity

This protocol describes the induction of neurotoxicity in primary neuronal cultures using Aβ peptides, a common model to screen for neuroprotective compounds.

a. Preparation of Aβ (1-42) Oligomers:

-

Dissolve Aβ (1-42) peptide in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of 1 mg/mL.

-

Incubate the solution at room temperature for 1 hour with occasional vortexing, followed by a 10-minute sonication in a water bath.

-

Dry the Aβ-HFIP solution under a stream of nitrogen gas to form a thin peptide film.

-

Store the dried peptide film at -20°C.

-

Prior to use, reconstitute the Aβ film in dimethyl sulfoxide (DMSO) to a concentration of 5 mM.

-

Dilute the Aβ solution to 100 µM in ice-cold cell culture medium (e.g., F-12 medium).

-

Incubate at 4°C for 24 hours to allow for oligomer formation.

b. Neuronal Cell Culture and Treatment:

-

Culture primary hippocampal or cortical neurons from embryonic rats or mice.

-

Plate the neurons at a suitable density in 96-well plates or on coverslips.

-

Allow the neurons to mature for a specified period (e.g., 7-10 days).

-

Pre-treat the neuronal cultures with various concentrations of this compound for a designated time (e.g., 2 hours).

-

Introduce the prepared Aβ (1-42) oligomers to the cell culture medium at a final concentration known to induce toxicity (e.g., 5-10 µM).

-

Incubate for 24-48 hours.

c. Assessment of Neuroprotection:

-

Cell Viability: Use assays such as MTT or LDH release to quantify cell death.

-

Oxidative Stress: Measure ROS production using fluorescent probes like DCFDA. Assess lipid peroxidation by measuring levels of 4-hydroxynonenal (4-HNE) and protein oxidation by measuring protein carbonyls.

-

Apoptosis: Quantify caspase-3 activity using a colorimetric or fluorometric assay.

-

Neurite Outgrowth: Stain neurons with markers like β-III tubulin and quantify neurite length and branching using imaging software.[4][9][10][11]

In Vivo Model of Parkinson's Disease: Rotenone-Induced Neurodegeneration

This protocol outlines the induction of Parkinson's-like pathology in rats using rotenone, a mitochondrial complex I inhibitor.

a. Animal Model and Treatment:

-

Use male Wistar or Sprague-Dawley rats.

-

Prepare a solution of rotenone in a suitable vehicle (e.g., sunflower oil).

-

Administer rotenone via subcutaneous or intraperitoneal injection at a dose of 2.5-3.0 mg/kg body weight daily for a period of 4-8 weeks.[2][3]

-

For the treatment group, administer this compound (e.g., 50 mg/kg, i.p.) 30 minutes prior to each rotenone injection.

-

Include a vehicle control group and an this compound-only control group.

b. Behavioral Assessment:

-

Perform behavioral tests such as the open field test, rotarod test, and catalepsy test to assess motor function throughout the study period.

c. Neurochemical and Histological Analysis:

-

At the end of the treatment period, euthanize the animals and perfuse with saline followed by 4% paraformaldehyde.

-

Dissect the brains and isolate the substantia nigra and striatum.

-

For neurochemical analysis, homogenize the tissue and measure dopamine and its metabolites using HPLC with electrochemical detection.[12]

-

For histological analysis, section the brain tissue and perform immunohistochemistry for tyrosine hydroxylase (TH) to visualize dopaminergic neurons.

-

Quantify the number of TH-positive neurons in the substantia nigra and the density of TH-positive fibers in the striatum.

-

Assess neuroinflammation by immunostaining for markers of microglia (Iba1) and astrocytes (GFAP).

-

Measure levels of inflammatory cytokines (TNF-α, IL-1β) in brain homogenates using ELISA.[13]

Signaling Pathways and Experimental Workflows

The neuroprotective effects of this compound are mediated through the modulation of key intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and a typical experimental workflow.

Caption: Signaling pathways modulated by this compound.

Caption: General experimental workflow for evaluating neuroprotection.

Mechanism of Action

This compound exerts its neuroprotective effects through a multi-pronged mechanism, primarily centered on the activation of antioxidant and pro-survival pathways while inhibiting inflammatory and apoptotic cascades.

-

Nrf2/HO-1 Pathway Activation: this compound promotes the dissociation of the transcription factor Nrf2 from its inhibitor Keap1 in the cytoplasm. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This leads to the upregulation of phase II detoxifying enzymes and antioxidant proteins, including heme oxygenase-1 (HO-1), thereby bolstering the cell's defense against oxidative stress.

-

PI3K/Akt Pathway Modulation: this compound has been shown to activate the PI3K/Akt signaling pathway. Activated Akt, a serine/threonine kinase, phosphorylates and inactivates pro-apoptotic proteins such as Bad and GSK-3β. The inhibition of these proteins leads to the stabilization of anti-apoptotic proteins like Bcl-2, ultimately promoting neuronal survival and inhibiting apoptosis.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the neuroprotective potential of this compound in preclinical models of neurodegenerative diseases. Its ability to mitigate oxidative stress, reduce neuroinflammation, and inhibit apoptosis through the modulation of key signaling pathways like Nrf2/HO-1 and PI3K/Akt makes it a promising therapeutic candidate.

Further research should focus on:

-

Elucidating the precise molecular targets of this compound.

-

Conducting long-term efficacy and safety studies in a wider range of animal models that more closely mimic the chronic nature of human neurodegenerative diseases.

-

Investigating the potential for synergistic effects when combined with other therapeutic agents.

-

Developing optimized formulations to enhance its bioavailability and brain penetration for potential clinical translation.

The continued investigation of this compound and its derivatives holds significant promise for the development of novel and effective therapies for the treatment of Alzheimer's, Parkinson's, and other devastating neurodegenerative disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Neuroprotective potential of ferulic acid in the rotenone model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. criver.com [criver.com]

- 5. researchgate.net [researchgate.net]

- 6. Effect of Administration of an Equal Dose of Selected Dietary Chemicals on Nrf2 Nuclear Translocation in the Mouse Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phenolic composition and neuroprotective effects of the ethyl-acetate fraction from Inonotus sanghuang against H2O2-induced apoptotic cell death of primary cortical neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuroprotective Effect of Benzyl Ferulate on Ischemia/Reperfusion Injury via Regulating NOX2 and NOX4 in Rats: A Potential Antioxidant for CI/R Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neurite Outgrowth Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Neurite Outgrowth Assay and Neurotoxicity Assessment with Human Neural Progenitor Cell-Derived Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A simple procedure for quantification of neurite outgrowth based on stereological principles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Ethyl Ferulate: A Comprehensive Technical Guide to its Dermatological Applications for Skin Protection

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl ferulate, the ethyl ester of ferulic acid, is a promising lipophilic antioxidant with significant potential for dermatological applications. This technical guide provides an in-depth overview of the current scientific evidence supporting the use of this compound for skin protection. It details the compound's mechanisms of action, including its potent antioxidant, anti-inflammatory, and photoprotective properties. This document summarizes key quantitative data from in vitro studies, outlines detailed experimental protocols for the cited research, and presents visual representations of the involved signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

This compound (EF) is a derivative of ferulic acid, a naturally occurring phenolic compound found in various plants. The esterification of ferulic acid enhances its lipophilicity, leading to improved stability and skin penetration compared to its parent compound. These characteristics make this compound a highly attractive active ingredient for topical formulations aimed at protecting the skin from environmental aggressors and mitigating the signs of aging. This guide explores the multifaceted mechanisms through which this compound exerts its protective effects on the skin.

Mechanisms of Action

This compound's skin-protective benefits stem from its ability to modulate key cellular pathways involved in oxidative stress, inflammation, and UV-induced damage.

Antioxidant Activity

This compound is a potent antioxidant that can neutralize free radicals and reduce oxidative stress, a primary contributor to skin aging and damage. Its antioxidant capacity has been demonstrated through various in vitro assays.

Anti-inflammatory Properties

Chronic inflammation is a key factor in the pathogenesis of many skin conditions and the aging process. This compound has been shown to exhibit significant anti-inflammatory effects by modulating critical inflammatory signaling pathways.

Photoprotective Effects

This compound demonstrates the ability to absorb UV radiation, suggesting its potential as a photoprotective agent in sunscreen and daily skincare formulations.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies on the efficacy of this compound.

Table 1: Antioxidant Activity of this compound

| Assay | Compound | IC50 (µM) | Trolox Equivalent Antioxidant Capacity (TEAC) | Reference |

| DPPH Radical Scavenging | This compound | 59.7 ± 0.2 | - | [1] |

| DPPH Radical Scavenging | Ferulic Acid | 23.5 ± 0.5 | - | [1] |

| DPPH Radical Scavenging | Trolox | 17.4 ± 0.3 | - | [1] |

| Ferric Reducing Antioxidant Power (FRAP) | This compound | - | Lower than Ferulic Acid | [1] |

| Ferric Reducing Antioxidant Power (FRAP) | Ferulic Acid | - | Higher than this compound | [1] |

Table 2: Anti-inflammatory Effects of this compound in LPS-Stimulated RAW 264.7 Macrophages

| Inflammatory Mediator | This compound Concentration | % Inhibition / Effect | Reference |

| TNF-α mRNA | Dose-dependent | Significant reduction | [2] |

| IL-6 mRNA | Dose-dependent | Significant reduction | [2] |

| IL-1β mRNA | Dose-dependent | Significant reduction | [2] |

| iNOS mRNA | Dose-dependent | Significant reduction | [3][4] |

| COX-2 mRNA | Dose-dependent | Significant reduction | [3][4] |

| PGE2 Production | Dose-dependent | Significant reduction | [3][4] |

| NO Production | Dose-dependent | Significant reduction | [2] |

Table 3: In Vitro Photoprotective Effect of this compound

| Formulation | In Vitro Sun Protection Factor (SPF) | Reference |

| 10% this compound in O/W cream | Similar to benzymidazilate (a permitted EU sunscreen filter) | [5] |

Experimental Protocols

Antioxidant Activity Assays

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

-

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

Prepare a fresh 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add various concentrations of the this compound solution.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.[1][6]

-

-

Principle: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The formation of a colored ferrous-TPTZ (2,4,6-tripyridyl-s-triazine) complex is measured spectrophotometrically.

-

Protocol:

-

Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.

-

Warm the FRAP reagent to 37°C.

-

Add various concentrations of the this compound solution to a 96-well plate.

-

Add the FRAP reagent to each well and mix.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Measure the absorbance at 593 nm.

-

A standard curve is generated using a known antioxidant like Trolox, and the results are expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[1][7]

-

Anti-inflammatory Activity Assay in LPS-Stimulated Macrophages

-

Principle: This assay evaluates the ability of this compound to inhibit the production of pro-inflammatory mediators in macrophages stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.

-

Protocol:

-

Culture RAW 264.7 macrophage cells in appropriate media.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).

-

For cytokine and PGE2 measurement: Collect the cell culture supernatant and measure the levels of TNF-α, IL-6, IL-1β, and PGE2 using specific ELISA kits according to the manufacturer's instructions.

-

For gene expression analysis (iNOS, COX-2, cytokines): Isolate total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of the target genes.

-

For protein expression analysis (iNOS, COX-2): Lyse the cells and perform Western blotting to detect the protein levels of iNOS and COX-2.[3][4]

-

In Vitro Sun Protection Factor (SPF) Measurement

-

Principle: This method determines the SPF of a topical product by measuring its absorbance of UV radiation across the UVB spectrum (290-320 nm) when applied to a transparent substrate.

-

Protocol:

-

Use a polymethylmethacrylate (PMMA) plate as the substrate.

-

Apply a uniform film of the this compound-containing formulation onto the PMMA plate at a concentration of 2 mg/cm².

-

Allow the film to dry for a specified period.

-

Measure the transmittance of UV light through the plate at 5 nm intervals from 290 to 400 nm using a UV spectrophotometer equipped with an integrating sphere.

-

The SPF is calculated using the following equation:

where E(λ) is the erythemal action spectrum, I(λ) is the solar spectral irradiance, and T(λ) is the spectral transmittance of the sample.[5][8]

-

Signaling Pathways and Experimental Workflows

Signaling Pathways

// Nodes LPS [label="LPS", fillcolor="#EA4335"]; TLR4 [label="TLR4", fillcolor="#FBBC05"]; NF_kB_Activation [label="NF-κB Pathway\nActivation", fillcolor="#FBBC05"]; Pro_inflammatory_Genes [label="Pro-inflammatory Gene\nExpression\n(TNF-α, IL-6, iNOS, COX-2)", fillcolor="#EA4335"]; Inflammation [label="Inflammation", fillcolor="#EA4335"]; Ethyl_Ferulate_NFkB [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

AMPK [label="AMPK", fillcolor="#34A853"]; Nrf2_Activation [label="Nrf2 Pathway\nActivation", fillcolor="#34A853"]; ARE [label="Antioxidant Response\nElement (ARE)", fillcolor="#34A853"]; Antioxidant_Genes [label="Antioxidant & Cytoprotective\nGene Expression (HO-1)", fillcolor="#34A853"]; Reduced_Oxidative_Stress [label="Reduced Oxidative Stress\n& Inflammation", fillcolor="#34A853"]; Ethyl_Ferulate_Nrf2 [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges LPS -> TLR4 [label="Binds to"]; TLR4 -> NF_kB_Activation; NF_kB_Activation -> Pro_inflammatory_Genes [label="Induces"]; Pro_inflammatory_Genes -> Inflammation;

Ethyl_Ferulate_NFkB -> NF_kB_Activation [label="Inhibits", color="#EA4335", fontcolor="#EA4335", style=bold, arrowhead=tee];

Ethyl_Ferulate_Nrf2 -> AMPK [label="Activates", color="#34A853", fontcolor="#34A853", style=bold]; AMPK -> Nrf2_Activation; Nrf2_Activation -> ARE [label="Translocates to nucleus\n& binds to"]; ARE -> Antioxidant_Genes [label="Induces"]; Antioxidant_Genes -> Reduced_Oxidative_Stress; }

Caption: this compound's dual anti-inflammatory mechanism.

Experimental Workflows

Caption: In vitro anti-inflammatory assay workflow.

Caption: Antioxidant capacity assessment workflow.

Conclusion

This compound demonstrates significant potential as a multifunctional active ingredient for dermatological applications. Its superior lipophilicity and stability, combined with its potent antioxidant, anti-inflammatory, and photoprotective properties, make it a compelling candidate for inclusion in skincare formulations designed to protect the skin from environmental damage and combat the signs of aging. The modulation of key signaling pathways, such as NF-κB and Nrf2, provides a strong mechanistic basis for its observed effects. Further clinical research is warranted to fully elucidate its efficacy and optimal formulation strategies for human skin.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound protects against lipopolysaccharide-induced acute lung injury by activating AMPK/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound contributes to the inhibition of the inflammatory responses in murine RAW 264.7 macrophage cells and acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound contributes to the inhibition of the inflammatory responses in murine RAW 264.7 macrophage cells and acute lung injury in mice | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. acmeresearchlabs.in [acmeresearchlabs.in]

- 7. assaygenie.com [assaygenie.com]

- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

An In-depth Technical Guide to the Synthesis of Ethyl Ferulate from Ferulic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl ferulate, an ester derivative of the naturally occurring phenolic compound ferulic acid, is a molecule of significant interest in the pharmaceutical, cosmetic, and food industries due to its potent antioxidant, anti-inflammatory, and neuroprotective properties.[1] Its enhanced lipophilicity compared to ferulic acid allows for better penetration across biological membranes, making it a promising candidate for various therapeutic and cosmeceutical applications.[2][3] This technical guide provides a comprehensive overview of the primary methods for synthesizing this compound from ferulic acid, with a focus on acid-catalyzed esterification, including conventional heating and microwave-assisted techniques, as well as enzymatic synthesis. Detailed experimental protocols, comparative data on reaction conditions and yields, and visual representations of the synthesis workflow are presented to aid researchers in the efficient and effective production of this valuable compound.

Introduction

Ferulic acid, a hydroxycinnamic acid, is abundantly found in plant cell walls.[4] While it possesses notable biological activities, its therapeutic potential can be limited by its physicochemical properties. The esterification of ferulic acid to produce this compound is a key chemical modification that enhances its lipophilicity, thereby improving its bioavailability and efficacy in various formulations.[3] The synthesis of this compound is typically achieved through the esterification of ferulic acid with ethanol.[2] This guide will delve into the technical details of the most common and efficient synthesis methodologies.

Synthesis Methodologies

The synthesis of this compound from ferulic acid is primarily accomplished through two main routes: chemical synthesis, most commonly via acid-catalyzed esterification, and biocatalytic synthesis using enzymes.

Acid-Catalyzed Esterification (Fischer Esterification)

The Fischer esterification is a classic and widely used method for producing esters. In this reaction, a carboxylic acid (ferulic acid) reacts with an alcohol (ethanol) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂).[2] The reaction is reversible and proceeds by the protonation of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.

The traditional approach to Fischer esterification involves heating the reaction mixture for an extended period. While effective, this method can be time-consuming, often requiring several hours to reach completion.[5]

A more modern and highly efficient approach utilizes microwave irradiation to accelerate the reaction.[5][6] Microwave energy directly heats the polar molecules in the reaction mixture, leading to a rapid increase in temperature and significantly shorter reaction times, often reducing them from hours to minutes.[5][7] This method has been shown to produce high yields of this compound under optimized conditions.[5]

Enzymatic Synthesis

An alternative, "greener" approach to this compound synthesis involves the use of lipases as biocatalysts.[4][8] Immobilized lipases can catalyze the esterification of ferulic acid with ethanol in an organic solvent.[4] This method offers high selectivity and operates under milder reaction conditions, which can be advantageous for heat-sensitive compounds.[5] However, enzymatic syntheses often suffer from drawbacks such as lower yields and longer reaction times compared to chemical methods.[4][5]

Comparative Data of Synthesis Methods

The following tables summarize the quantitative data from various reported methods for the synthesis of this compound, allowing for easy comparison of reaction conditions and outcomes.

Table 1: Acid-Catalyzed Synthesis of this compound via Microwave Irradiation[5]

| Parameter | Optimized Condition | Yield (%) |

| Catalyst (H₂SO₄) Concentration | 10 mol% | 94 |

| Temperature | 88 °C | 94 |

| Reaction Time | 5 minutes | 94 |

| Molar Ratio (Ferulic Acid:Ethanol) | 1:6 | ~94 |

Reaction Conditions: Ferulic acid (1 mmol), Ethanol (5 mL), Microwave power (200 W).[5]

Table 2: Enzymatic Synthesis of this compound[4]

| Parameter | Condition | Yield (%) |

| Enzyme | Immobilized lipase from Mucor sp. M-2 | 9.9 |

| Solvent | tert-Butyl alcohol | 9.9 |

| Molar Ratio (Ethanol:Ferulic Acid) | 1.5:1 | 9.9 |

| Temperature | 45 °C | 9.9 |

| Reaction Time | 120 hours | 9.9 |

Experimental Protocols

This section provides detailed methodologies for the key experiments discussed.

Protocol for Microwave-Assisted Acid-Catalyzed Synthesis[5]

-

Reactant Preparation: In a suitable microwave reactor vessel, combine ferulic acid (1 mmol) and ethanol (5 mL).

-

Catalyst Addition: Carefully add concentrated sulfuric acid (10 mol%) to the reaction mixture.

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Set the temperature to 88 °C and the reaction time to 5 minutes with a power setting of 200 W.

-

Work-up and Purification: After the reaction is complete and the vessel has cooled, quench the reaction with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to obtain pure this compound.

Protocol for Enzymatic Synthesis[4]

-

Reactant Preparation: In a 25 mL flask, dissolve ferulic acid (1.0 mmol) and ethanol (1.5 mmol) in 4 mL of tert-butyl alcohol.

-

Dehydration: Add molecular sieves to the mixture to remove any water, which can inhibit the enzymatic reaction.

-

Enzyme Addition: Add 0.4 g of immobilized lipase from Mucor sp. M-2 to the reaction mixture.

-

Incubation: Seal the flask and place it in an incubator shaker at 45 °C with agitation (150 rpm) for 120 hours.

-

Product Isolation: After the incubation period, separate the immobilized enzyme from the reaction mixture by filtration. The solvent is then removed under reduced pressure. The resulting crude product can be purified using chromatographic techniques to isolate the this compound.

Visualizing the Synthesis and Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the chemical reaction and a general experimental workflow for the synthesis of this compound.

Caption: Chemical reaction for the acid-catalyzed synthesis of this compound.

Caption: A generalized workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound from ferulic acid can be effectively achieved through several methods, with microwave-assisted acid-catalyzed esterification offering a particularly rapid and high-yielding route. The choice of synthesis method will depend on the specific requirements of the researcher, including considerations of yield, reaction time, and the use of "green" chemistry principles. The detailed protocols and comparative data provided in this guide serve as a valuable resource for scientists and professionals engaged in the development and application of this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. nbinno.com [nbinno.com]

- 3. lookchem.com [lookchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Highly Efficient Esterification of Ferulic Acid Under Microwave Irradiation [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The Lipase-catalyzed Synthesis of this compound | Atlantis Press [atlantis-press.com]

Methodological & Application

Application Notes and Protocols for Ethyl Ferulate Extraction and Purification from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction